

Application Notes and Protocols for NIR-797-Isothiocyanate Labeling

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Compound of Interest

Compound Name: NIR-797-isothiocyanate

Cat. No.: B1146953

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the calculation of molar ratios and the subsequent labeling of biomolecules, such as proteins and antibodies, with the near-infrared fluorescent dye **NIR-797-isothiocyanate**.

Introduction to NIR-797-Isothiocyanate Labeling

NIR-797-isothiocyanate is a cyanine dye that fluoresces in the near-infrared spectrum, making it an ideal candidate for a variety of in vivo and in vitro imaging applications where deep tissue penetration and minimal autofluorescence are required. The isothiocyanate group ($-N=C=S$) readily reacts with primary amine groups (e.g., the N-terminus of proteins or the side chain of lysine residues) under alkaline conditions to form a stable thiourea bond. This covalent conjugation allows for the stable attachment of the NIR-797 fluorophore to biomolecules of interest.

Accurate determination of the molar ratio of dye to protein is critical for optimal labeling. Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein, while under-labeling results in a weak signal. The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, is a key parameter to characterize the final conjugate.

Properties of NIR-797-Isothiocyanate

A summary of the key properties of **NIR-797-isothiocyanate** is presented in the table below. These values are essential for calculating the required amounts of dye and protein for the labeling reaction and for characterizing the resulting conjugate.

Property	Value	Reference
Molecular Weight (MW)	880.14 g/mol	
Excitation Maximum (λ_{ex})	~795 nm	
Emission Maximum (λ_{em})	~817 nm	
Reactive Group	Isothiocyanate	
Reactivity	Primary amines	
Solubility	Soluble in organic solvents (e.g., DMSO, DMF), and ethanol	[1]

Molar Ratio Calculation

The molar ratio of **NIR-797-isothiocyanate** to the protein in the labeling reaction is a critical parameter that influences the final degree of labeling. The optimal molar ratio can vary depending on the protein and the desired DOL. A common starting point is a molar excess of the dye.

Table of Recommended Molar Ratios for Labeling Reactions:

Molar Ratio (Dye:Protein)	Expected Degree of Labeling (DOL)	Notes
5:1 to 10:1	Low to Moderate (2-4)	A good starting point for most proteins and antibodies to avoid over-labeling and potential loss of biological activity.
10:1 to 20:1	Moderate to High (4-8)	May be suitable for applications requiring a brighter signal, but optimization is necessary to ensure the protein remains functional.
>20:1	High (>8)	Increased risk of fluorescence quenching, protein aggregation, and loss of biological activity. Use with caution.

Calculation Example:

To prepare a labeling reaction with a 10:1 molar ratio of dye to protein for 1 mg of an IgG antibody (MW \approx 150,000 g/mol):

- Calculate moles of IgG: $(1 \text{ mg}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
- Calculate moles of **NIR-797-isothiocyanate** needed: $(6.67 \times 10^{-9} \text{ mol IgG}) \times 10 = 6.67 \times 10^{-8} \text{ mol dye}$
- Calculate mass of **NIR-797-isothiocyanate** needed: $(6.67 \times 10^{-8} \text{ mol}) \times (880.14 \text{ g/mol}) = 5.87 \times 10^{-5} \text{ g} = 58.7 \text{ }\mu\text{g}$

Experimental Protocols

Required Materials

- **NIR-797-isothiocyanate**
- Protein or antibody to be labeled (at a concentration of 2-10 mg/mL)
- Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Purification column (e.g., Sephadex G-25) or dialysis equipment
- Phosphate-buffered saline (PBS)
- Spectrophotometer

Labeling Procedure

This protocol is a general guideline and may require optimization for specific proteins.

- Prepare the Protein Solution:
 - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye. If necessary, dialyze the protein against the labeling buffer.
- Prepare the Dye Solution:
 - Immediately before use, dissolve the **NIR-797-isothiocyanate** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
- Conjugation Reaction:
 - Slowly add the calculated amount of the **NIR-797-isothiocyanate** solution to the protein solution while gently stirring.

- Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.
- Quench the Reaction:
 - To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.
 - Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the conjugate.

- Size-Exclusion Chromatography:
 - Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.
 - Apply the quenched reaction mixture to the column.
 - Elute the conjugate with PBS. The labeled protein will typically elute first as a colored fraction, followed by the smaller, unreacted dye molecules.
- Dialysis:
 - Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
 - Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours, or until no free dye is detected in the dialysis buffer.

Characterization of the Conjugate: Degree of Labeling (DOL) Calculation

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~795 nm).

- Measure Absorbance:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and ~795 nm (A_{795}) using a spectrophotometer.
- Calculate the Degree of Labeling (DOL):

The concentration of the protein is first corrected for the absorbance of the dye at 280 nm.

$$\text{Protein Concentration (M)} = [A_{280} - (A_{795} \times CF)] / \epsilon_{\text{protein}}$$

$$\text{Dye Concentration (M)} = A_{795} / \epsilon_{\text{dye}}$$

$$\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$$

Where:

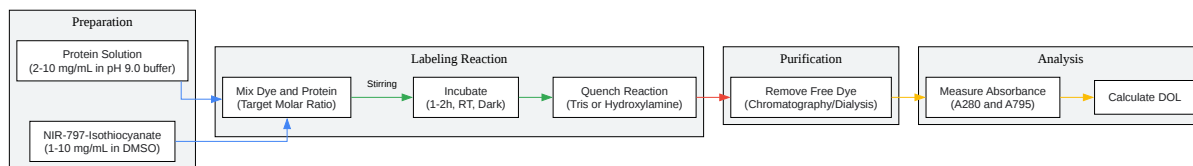
- A_{280} = Absorbance of the conjugate at 280 nm
- A_{795} = Absorbance of the conjugate at ~795 nm
- CF = Correction factor for the absorbance of **NIR-797-isothiocyanate** at 280 nm (A_{280} / A_{795} of the free dye). This value should be obtained from the supplier's certificate of analysis.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} = Molar extinction coefficient of **NIR-797-isothiocyanate** at ~795 nm. This value should be obtained from the supplier's certificate of analysis.

Storage and Stability

Store the **NIR-797-isothiocyanate** solid desiccated and protected from light at -20°C.^[1] The labeled protein conjugate should be stored at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

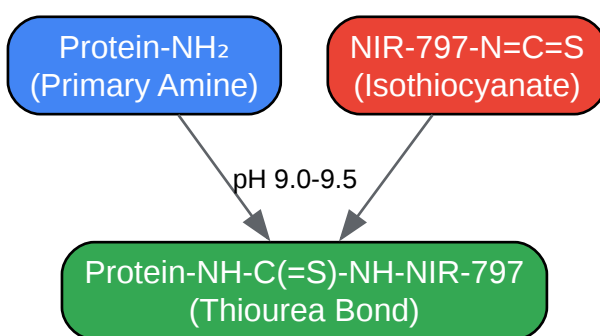
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Experimental workflow for **NIR-797-isothiocyanate** labeling.



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Caption: Reaction of isothiocyanate with a primary amine.

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References

- 1. NIR-797-isothiocyanate, Near-infrared fluorescent dye (CAS 152111-91-6) | Abcam [abcam.com]

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